3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

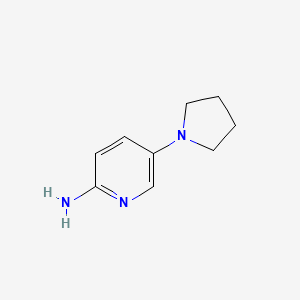

The compound “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” is a derivative of thiadiazole, which is a class of organic compounds that contain a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . It is also related to 5-Amino-3-(4-methylphenyl)pyrazole, which is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” can be determined using various spectroscopic techniques such as FT-IR, UV–Visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .Chemical Reactions Analysis

Thiadiazole derivatives are known to react with a variety of compounds, releasing toxic gases. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .科学的研究の応用

Fungicide and Antimicrobial Applications

A study conducted by Fan et al. (2010) synthesized and examined the fungicidal properties of thiadiazole-containing triazolothiadiazoles. These compounds demonstrated a range of growth inhibition against various fungi, suggesting their potential as fungicide lead compounds. Specifically, certain derivatives exhibited broad-spectrum fungicidal activity, with effective concentrations against multiple fungi species (Fan et al., 2010).

Anticancer Properties

The research by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine highlighted their DNA protective abilities and significant antimicrobial activity. Interestingly, specific compounds displayed cytotoxic effects against cancer cell lines, including PC-3 and MDA-MB-231, suggesting their potential in cancer therapy (Gür et al., 2020).

Sekhar et al. (2019) designed and synthesized novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines with significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds showed higher inhibitory activities compared to the cisplatin control, indicating their promise as anticancer agents (Sekhar et al., 2019).

Structural and Mechanistic Insights

Dani et al. (2013) focused on the synthesis, spectral, X-ray, and DFT studies of thiadiazol-2-amine derivatives, revealing detailed insights into their molecular structure and interactions. Such studies are crucial for understanding the mechanisms underlying their biological activities (Dani et al., 2013).

Novel Synthesis Methods

Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, proposing a more efficient and less toxic approach. This study contributes to the field by offering alternative synthesis pathways that could facilitate the production of these compounds for further research and application (Kokovina et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “5-Amino-3-(4-methylphenyl)pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Thiadiazole derivatives have been gaining attention in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” in pharmaceutical and agrochemical industries.

作用機序

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to show target selectivity towards bace1

Mode of Action

A study on a similar compound, yzk-c22, indicated that it inhibited the mycelial growth and spore germination of fungi . The compound interacted with its targets, leading to changes in their function and ultimately inhibiting their growth .

Biochemical Pathways

A study on a similar compound, yzk-c22, found that it mainly affected metabolic pathways

Pharmacokinetics

Similar compounds like mephedrone have been studied, and it was found that they possess distinct chemical and physical properties that contribute to their unique characteristics .

Result of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWGQGWNNMMYIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588662 |

Source

|

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

CAS RN |

898651-92-8 |

Source

|

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)